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Abstract
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid

growth of abnormal myeloid cells in the bone marrow and blood. A key driver of proliferation

and survival in many AML subtypes is the overexpression of the MYC oncogene. Therapeutic

strategies aimed at downregulating MYC expression are therefore of significant interest.

UMB298 is a potent and selective small molecule inhibitor of the bromodomains of the

paralogous transcriptional coactivators CREB-binding protein (CBP) and p300. This technical

guide elucidates the mechanism by which UMB298 causes the depletion of MYC in AML cells,

presenting quantitative data, detailed experimental protocols, and visual representations of the

underlying molecular pathways and experimental workflows.

Introduction: Targeting Transcriptional Coactivators
in AML
The aberrant expression of oncogenes in AML is often dependent on the activity of

transcriptional coactivators that regulate chromatin structure and gene expression. The CREB-

binding protein (CBP) and its homolog p300 are histone acetyltransferases (HATs) that play a

crucial role in this process. Their bromodomains recognize and bind to acetylated lysine

residues on histones and other proteins, recruiting the transcriptional machinery to specific

gene promoters and enhancers.
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The MYC oncogene is a critical target of CBP/p300 activity in many cancers, including AML. By

inhibiting the CBP/p300 bromodomains, UMB298 disrupts the transcriptional activation of MYC,

leading to a reduction in both mRNA and protein levels. This guide provides a detailed overview

of the mechanism of action of UMB298 and its effects on AML cells.

UMB298: A Selective CBP/P300 Bromodomain
Inhibitor
UMB298 is a chemical probe that exhibits high selectivity for the bromodomains of CBP and

p300 over other bromodomain-containing proteins, including those of the Bromodomain and

Extra-Terminal (BET) family, such as BRD4.[1] This selectivity is crucial for dissecting the

specific roles of CBP/p300 in AML pathogenesis.

Quantitative Data: In Vitro Activity of UMB298
The following table summarizes the in vitro inhibitory activity of UMB298 against CBP and its

selectivity over the BET bromodomain protein BRD4.

Target IC50 (nM) Selectivity (fold) Reference

CBP 72 72-fold vs. BRD4 [1]

BRD4 5193 - [1]

Mechanism of Action: How UMB298 Causes MYC
Depletion
The primary mechanism by which UMB298 leads to MYC depletion in AML is through the

competitive inhibition of the CBP/p300 bromodomains. This disruption of a critical protein-

protein interaction sets off a cascade of events at the chromatin level, ultimately leading to the

transcriptional repression of the MYC gene.

Signaling Pathway Diagram
The following diagram illustrates the signaling pathway from CBP/p300 inhibition by UMB298
to the downregulation of MYC expression.
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Mechanism of UMB298-induced MYC depletion.

As depicted, CBP/p300 binds to acetylated histones at the MYC gene locus, leading to the

recruitment and activation of RNA Polymerase II and subsequent gene transcription. UMB298
competitively binds to the bromodomain of CBP/p300, preventing its association with

chromatin. This leads to a decrease in MYC transcription, reduced MYC mRNA and protein

levels, and ultimately, decreased AML cell proliferation.

Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the

effects of UMB298 on MYC expression and AML cell viability.

Cell Viability Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of UMB298
in AML cell lines.

Materials:
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AML cell lines (e.g., MOLM-13)

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-

streptomycin

UMB298 (stock solution in DMSO)

96-well clear-bottom black plates

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

Plate reader capable of measuring luminescence

Procedure:

Seed AML cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture

medium.

Prepare serial dilutions of UMB298 in culture medium.

Add 100 µL of the UMB298 dilutions or vehicle control (DMSO) to the respective wells.

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.

Equilibrate the plate to room temperature for 30 minutes.

Add 100 µL of CellTiter-Glo® reagent to each well.

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure the luminescence using a plate reader.

Calculate IC50 values using non-linear regression analysis in a suitable software (e.g.,

GraphPad Prism).

Western Blotting for MYC Protein Expression
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This protocol is used to quantify the levels of MYC protein in AML cells following treatment with

UMB298.

Materials:

AML cells treated with UMB298 or vehicle control

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

BCA Protein Assay Kit (Thermo Fisher Scientific)

Laemmli sample buffer

SDS-PAGE gels

Nitrocellulose or PVDF membranes

Primary antibodies: anti-c-MYC, anti-β-actin (loading control)

HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate

Chemiluminescence imaging system

Procedure:

Harvest treated cells and lyse them in RIPA buffer.

Quantify protein concentration using the BCA assay.

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

Separate proteins by SDS-PAGE and transfer them to a membrane.

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered

saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

Incubate the membrane with the primary anti-c-MYC antibody overnight at 4°C.
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Wash the membrane three times with TBST.

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane three times with TBST.

Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.

Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

Quantify band intensities using densitometry software.

Quantitative Real-Time PCR (qRT-PCR) for MYC mRNA
Expression
This protocol is used to measure the relative abundance of MYC mRNA in AML cells after

UMB298 treatment.

Materials:

AML cells treated with UMB298 or vehicle control

TRIzol reagent (Invitrogen)

High-Capacity cDNA Reverse Transcription Kit (Applied Biosystems)

SYBR Green PCR Master Mix (Applied Biosystems)

qRT-PCR instrument

Primers for MYC and a housekeeping gene (e.g., GAPDH)

Procedure:

Extract total RNA from treated cells using TRIzol according to the manufacturer's protocol.

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
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Set up qRT-PCR reactions in triplicate with SYBR Green Master Mix, cDNA template, and

gene-specific primers.

Perform the qRT-PCR using a standard cycling protocol.

Analyze the data using the ΔΔCt method to determine the relative fold change in MYC

mRNA expression, normalized to the housekeeping gene.

Experimental Workflow Diagram
The following diagram provides a visual representation of the general experimental workflow for

assessing the effects of UMB298 on AML cells.
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General experimental workflow.
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Conclusion
UMB298 represents a valuable chemical probe for studying the role of CBP/p300 in AML. Its

selective inhibition of these transcriptional coactivators leads to the effective depletion of the

oncoprotein MYC, a key dependency in many AML subtypes. The data and protocols

presented in this guide provide a framework for researchers and drug development

professionals to further investigate the therapeutic potential of CBP/p300 inhibition in AML and

other MYC-driven malignancies. The high selectivity of UMB298 also offers a refined tool to

delineate the specific biological functions of CBP/p300 bromodomains, paving the way for the

development of novel epigenetic therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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